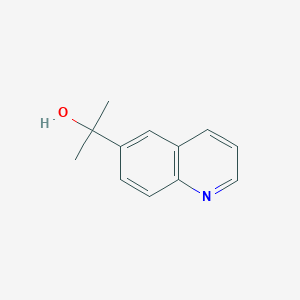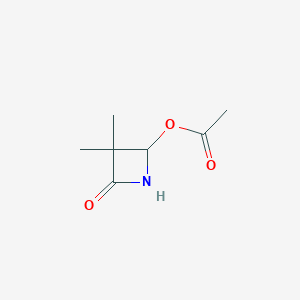
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a β-lactam ring, which is a key structural feature in many biologically active molecules, including antibiotics. The presence of the acetoxy group at the 4-position and the dimethyl groups at the 3-position contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-2-oxobutanoic acid with acetic anhydride in the presence of a base can yield the desired azetidinone . Another method involves the Reformatsky reaction, where the β-lactam ring is formed through the reaction of ethyl 4-bromo-3-oxopentanoate with a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be replaced by other nucleophiles under suitable conditions.
Ring-Opening Reactions: The β-lactam ring can be opened through nucleophilic attack, leading to the formation of acyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine and sodium hydride are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidinones can be obtained.
Ring-Opened Products: The ring-opening reactions can yield acyclic amides and other derivatives.
科学研究应用
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including β-lactam antibiotics.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate involves its reactivity towards nucleophiles, leading to the formation of various products. The β-lactam ring is particularly reactive, making it a target for nucleophilic attack. This reactivity is exploited in the synthesis of β-lactam antibiotics, where the compound acts as a precursor .
相似化合物的比较
Similar Compounds
3,3-Dimethylazetidin-2-one: Lacks the acetoxy group, making it less reactive in substitution reactions.
4-Acetoxyazetidin-2-one: Similar structure but without the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is unique due to the presence of both the acetoxy and dimethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
属性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-4(9)11-6-7(2,3)5(10)8-6/h6H,1-3H3,(H,8,10) |
InChI 键 |
WQNXKULTSRGJDY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(=O)N1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[5,1-b]thiazol-7-amine, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B8655275.png)
![4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8655281.png)
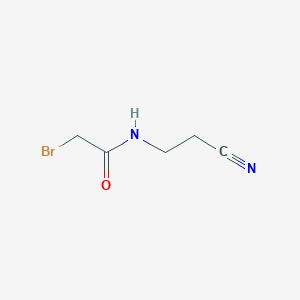
![5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B8655286.png)
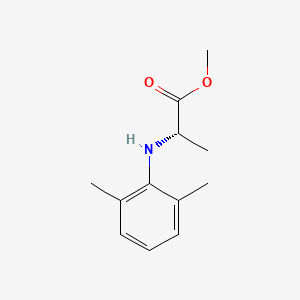
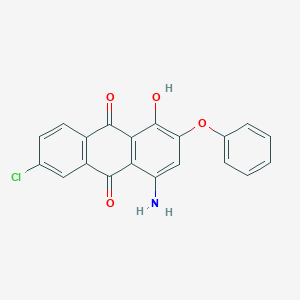
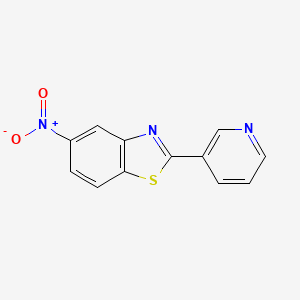
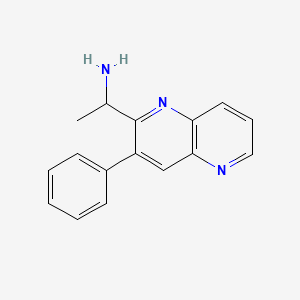
![Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate](/img/structure/B8655344.png)
![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)
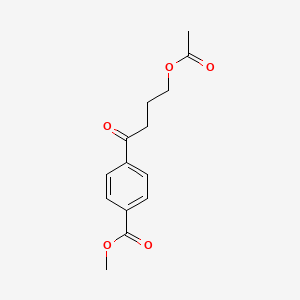
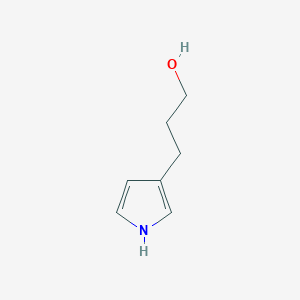
![Propanedinitrile, [2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8655390.png)
